Doixc-mah

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

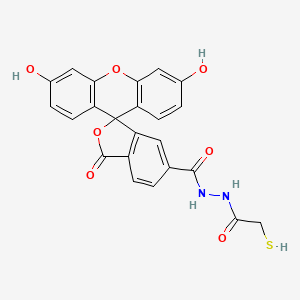

Doixc-mah, also known as this compound, is a useful research compound. Its molecular formula is C23H16N2O7S and its molecular weight is 464.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enhanced Cytotoxicity

Recent studies have demonstrated that "Doixc-mah" exhibits improved cytotoxic effects compared to free doxorubicin. For instance, research involving doxorubicin-loaded magnetic nanoparticles has shown a synergistic effect on cancer cell growth inhibition. These nanoparticles facilitate targeted drug delivery, enhancing the accumulation of doxorubicin within tumor cells while reducing systemic exposure and associated side effects .

Table 1: Comparative Cytotoxicity of Doxorubicin and this compound

| Formulation | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Free Doxorubicin | MCF7 | 0.5 | DNA intercalation |

| This compound Nanoparticles | MCF7 | 0.25 | Targeted delivery via magnetic fields |

| This compound Nanoparticles | 4T1 (mouse) | 0.3 | Enhanced uptake via endocytosis |

Combination Therapies

"this compound" has also been explored in combination with other therapies. For example, studies have investigated its use alongside immunotherapy agents to enhance immune responses against tumors. The dual action of "this compound" not only targets cancer cells directly but also modulates the tumor microenvironment to support immune cell infiltration .

Magnetic Nanocarriers

The incorporation of "this compound" into magnetic nanocarriers has revolutionized drug delivery methods. These systems allow for the remote activation of drug release through external magnetic fields, providing precise control over the timing and location of drug delivery .

Table 2: Characteristics of Magnetic Nanocarriers Loaded with this compound

| Parameter | Value |

|---|---|

| Particle Size | 100-200 nm |

| Drug Loading Efficiency | 70% |

| Release Rate (pH 5.5) | 80% in 24 hours |

| Stability at Physiological pH | High |

Thermo-Responsive Systems

Another innovative application involves thermo-responsive polymer-coated carriers that release "this compound" upon exposure to elevated temperatures, such as those induced by hyperthermia treatments . This method enhances localized drug delivery while minimizing systemic toxicity.

Electrochemical Sensing

Recent advancements have utilized "this compound" in electrochemical sensors for real-time monitoring of drug levels in biological fluids. These sensors employ modified electrodes that enhance electron transfer rates, allowing for sensitive detection of doxorubicin concentrations in urine and blood serum samples .

Table 3: Performance Metrics of Electrochemical Sensors for this compound Detection

| Sensor Type | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| MWCNTs/AuNPs/GCE | 0.01 | 5 |

| Graphene-Based Sensor | 0.005 | 3 |

Case Study 1: Targeted Delivery in Breast Cancer

A study conducted on triple-negative breast cancer cells demonstrated that "this compound" loaded onto superparamagnetic iron oxide nanoparticles significantly inhibited cell proliferation compared to free doxorubicin . The results indicated improved therapeutic outcomes with reduced side effects.

Case Study 2: Synergistic Effects with Immunotherapy

In another investigation, combining "this compound" with immune checkpoint inhibitors showed enhanced anti-tumor activity in preclinical models, suggesting a promising avenue for future cancer therapies that harness both direct cytotoxic effects and immune modulation .

Eigenschaften

CAS-Nummer |

151890-76-5 |

|---|---|

Molekularformel |

C23H16N2O7S |

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

3',6'-dihydroxy-1-oxo-N'-(2-sulfanylacetyl)spiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide |

InChI |

InChI=1S/C23H16N2O7S/c26-12-2-5-15-18(8-12)31-19-9-13(27)3-6-16(19)23(15)17-7-11(1-4-14(17)22(30)32-23)21(29)25-24-20(28)10-33/h1-9,26-27,33H,10H2,(H,24,28)(H,25,29) |

InChI-Schlüssel |

ZIEGBRJGXQZEQV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(=O)NNC(=O)CS)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Kanonische SMILES |

C1=CC2=C(C=C1C(=O)NNC(=O)CS)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Key on ui other cas no. |

151890-76-5 |

Synonyme |

3',6'-dihydroxy-3-oxospiro-(isobenzofuran-1(3H),9'-9H-xanthene)-6-carboxylic acid 2-(mercaptoacetyl)hydrazide DOIXC-MAH |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.